Methyl azepane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

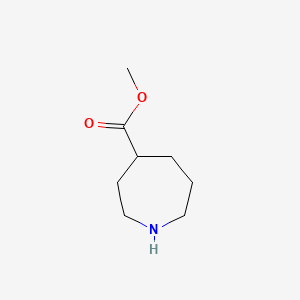

Methyl azepane-4-carboxylate is a seven-membered nitrogen-containing heterocyclic compound It is a derivative of azepane, which is a saturated seven-membered ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl azepane-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of N-alkylated amino acids or their derivatives can lead to the formation of azepane rings. Another method involves the use of palladium-catalyzed reactions, which have been shown to be effective in forming azepane derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. These reactions are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Methyl azepane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl azepane-4-carboxylate has garnered attention for its role as a precursor in the synthesis of biologically active compounds. Its structural features make it a valuable building block for the development of pharmaceuticals.

1.1 Antiallergic Agents

A notable application is in the production of azelastine hydrochloride, an effective antiallergic medication. The synthesis involves using this compound as a raw material to create derivatives that exhibit therapeutic effects against allergic reactions .

1.2 Synthesis of Azepines

Recent studies have demonstrated that this compound can participate in photoinitiated reactions to synthesize azepines, which are important in medicinal chemistry due to their diverse biological activities . This method allows for the concurrent formation of multiple products, enhancing synthetic efficiency.

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry, facilitating the creation of complex molecular architectures.

2.1 Dicarbonyl Compounds

Research indicates that this compound can be involved in reactions with dicarbonyl compounds, leading to the formation of various functionalized azepines. These reactions can be initiated under mild conditions, making them suitable for large-scale applications .

2.2 Conformational Studies

Studies on the conformational preferences of small molecules, including this compound, provide insights into their stability and reactivity. Understanding these properties is crucial for optimizing synthetic pathways and predicting the behavior of related compounds in biological systems .

Synthesis of Azelastine Derivatives

In one study, this compound was utilized to synthesize a series of azelastine derivatives through multi-step reactions involving hydrazine derivatives and other reagents. The resulting compounds exhibited enhanced antihistaminic properties compared to their precursors .

Photoinitiated Synthesis

A case study highlighted the use of this compound in a photoinitiated one-pot synthesis process. This approach yielded a variety of azepine derivatives with potential applications in drug development, showcasing the compound's versatility as a synthetic intermediate .

Data Tables

| Application Area | Compound Involved | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | This compound | Precursor for azelastine hydrochloride |

| Synthetic Organic Chemistry | This compound | Intermediate for synthesizing complex molecules |

| Conformational Studies | This compound | Insights into stability and reactivity |

Mecanismo De Acción

The mechanism of action of methyl azepane-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor, binding to active sites and preventing the enzyme from catalyzing its reaction. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Methyl azepane-4-carboxylate can be compared with other similar compounds, such as:

Azepane: The parent compound, which lacks the carboxylate group.

Piperidine: A six-membered nitrogen-containing ring, which is structurally similar but has different chemical properties.

Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

Uniqueness: this compound is unique due to its seven-membered ring structure and the presence of a carboxylate group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

Methyl azepane-4-carboxylate is a heterocyclic compound with significant biological activity, primarily explored for its potential in medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of the compound's biological properties, including its mechanism of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a seven-membered ring structure, which contributes to its unique chemical and biological properties. The molecular formula is C8H15NO2 with a molecular weight of 157.21 g/mol. Its structural characteristics allow it to participate in various biochemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its role as an enzyme modulator. It can act as an inhibitor or activator depending on the target enzyme.

Target Enzymes

- Biotin-dependent carboxylases : These enzymes are crucial for fatty acid and amino acid metabolism. This compound has been shown to interact with these enzymes, influencing metabolic pathways.

- Acetyl-CoA Carboxylase : This enzyme is pivotal in fatty acid biosynthesis. The compound modulates its activity, impacting lipid metabolism significantly.

Biochemical Pathways

The compound participates in various biochemical pathways through its interaction with enzymes and proteins:

- Fatty Acid Metabolism : By inhibiting biotin-dependent carboxylases, this compound can alter fatty acid synthesis.

- Amino Acid Metabolism : Its influence on carboxylases also extends to amino acid metabolism, potentially affecting protein synthesis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as bioavailability, absorption rates, and metabolic stability are critical for determining the efficacy of derivatives synthesized from this compound.

Research Findings and Case Studies

Recent studies have highlighted the biological activities associated with this compound:

- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits specific carboxylases involved in lipid metabolism, demonstrating potential applications in treating metabolic disorders.

- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, warranting further exploration in drug development.

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl azepane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUJOACQSXTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.